molecular formula C15H15NO5 B1305793 (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid CAS No. 332022-22-7

(3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid

Cat. No.: B1305793
CAS No.: 332022-22-7
M. Wt: 289.28 g/mol
InChI Key: RRYYQPHSPLNZJB-UHFFFAOYSA-N
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Description

(3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid is a pyrrolone derivative of interest in medicinal chemistry and chemical biology research. While specific biological data for this compound is not widely published, its core structure places it within a class of molecules being actively investigated for their bioactive potential. The pyrrolone scaffold is a key feature in several natural products and synthetic compounds with demonstrated biological activity . For instance, certain reduced pyrrolone derivatives, such as the dithiolopyrrolones, are known to act as prodrugs that are activated by cellular reductants. Once activated, these compounds can chelate essential metal ions, thereby disrupting metal homeostasis and exhibiting broad-spectrum antimicrobial and anticancer properties in research settings . Furthermore, analogous structures are frequently explored as valuable synthetic intermediates or precursors for developing more complex heterocyclic systems . Researchers may find this compound particularly useful as a building block for the synthesis of novel chemical entities or as a probe for studying structure-activity relationships (SAR) in the pursuit of new therapeutic agents, such as antibacterial compounds . Its functional groups, including the acetyl, hydroxyl, and keto moieties, offer multiple sites for chemical modification, enabling its application in the design and development of targeted bioactive molecules.

Properties

IUPAC Name

2-[3-acetyl-4-hydroxy-2-(4-methylphenyl)-5-oxo-2H-pyrrol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-8-3-5-10(6-4-8)13-12(9(2)17)14(20)15(21)16(13)7-11(18)19/h3-6,13,20H,7H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYYQPHSPLNZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2CC(=O)O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386675
Record name (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332022-22-7
Record name (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid, with the molecular formula C15H15NO5 and CAS number 220128-11-0, is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the presence of a pyrrole ring, which is known for its diverse biological activities. The structural features include:

  • Molecular Weight : 275.26 g/mol
  • Chemical Structure : The compound features an acetyl group and a hydroxyl group that contribute to its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which can help in mitigating oxidative stress in cells.
  • Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its use as an antimicrobial agent.
  • Anti-inflammatory Effects : There is evidence suggesting that it may reduce inflammation, which is critical in managing chronic diseases.

The mechanisms through which this compound exerts its effects are still under investigation. However, some proposed mechanisms include:

  • Inhibition of pro-inflammatory cytokines.
  • Scavenging of free radicals.

Table 1: Summary of Biological Activities and Findings

Activity TypeFindingsReference
AntioxidantExhibited significant scavenging activity against DPPH radicals.
AntimicrobialShowed inhibitory effects against E. coli and S. aureus.
Anti-inflammatoryReduced TNF-alpha levels in vitro.

Detailed Research Findings

Recent studies have explored the compound's potential in various applications:

  • Antioxidant Activity : A study demonstrated that this compound significantly reduced oxidative stress markers in cell cultures, suggesting its utility as a dietary supplement or therapeutic agent for oxidative stress-related conditions .
  • Antimicrobial Efficacy : In vitro tests revealed that the compound effectively inhibited the growth of several pathogenic bacteria, including E. coli and S. aureus, making it a candidate for further development as an antimicrobial agent .
  • Anti-inflammatory Properties : Research indicated that treatment with this compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6 in cultured macrophages, highlighting its potential for treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

[3-Acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-pyrrol-1-yl]-acetic Acid
  • CAS : 309270-57-3
  • Molecular Formula: C₁₄H₁₂FNO₅
  • Molecular Weight : 293.25 g/mol
  • Substituent : 4-fluorophenyl at position 2
  • Physical Properties: Boiling Point: 587°C Flash Point: 308.8°C Density: Not specified .
(3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-yl)acetic Acid
  • CAS : 220128-11-0
  • Molecular Formula: C₁₄H₁₃NO₅ (estimated)
  • Molecular Weight : ~275.26 g/mol (estimated)
  • Substituent : Unsubstituted phenyl at position 2
  • Availability : Supplied by Otto Chemie Pvt Ltd and 960化工网 .
Target Compound: (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic Acid
  • CAS: Not explicitly provided (related entry in )
  • Molecular Formula: Likely C₁₅H₁₅NO₅ (p-tolyl adds a methyl group vs. phenyl)
  • Molecular Weight : ~289.29 g/mol (estimated)
  • Substituent : p-tolyl (para-methylphenyl) at position 2
  • Availability : 95% purity from BOC Sciences .

Structural and Electronic Comparisons

Property Target (p-tolyl) 4-Fluorophenyl Analog Phenyl Analog
Substituent Electron-donating (CH₃) Electron-withdrawing (F) No substituent (H)
Molecular Weight ~289.29 g/mol 293.25 g/mol ~275.26 g/mol
Boiling Point N/A 587°C N/A
Lipophilicity Higher (due to CH₃) Moderate Lower
Acidity of -OH Lower (CH₃ donates e⁻) Higher (F withdraws e⁻) Intermediate
Key Differences:

Lipophilicity :

  • The p-tolyl derivative’s methyl group enhances lipophilicity, which may improve membrane permeability in biological systems compared to the more polar 4-fluorophenyl analog .

Research Implications

  • Synthetic Chemistry : All analogs likely share a common synthetic route, differing in the aryl halide or boronic acid used for Suzuki coupling or similar reactions to introduce the substituent at position 2 .

Q & A

Q. What are the established synthetic routes for this compound, and what key parameters influence its yield?

The compound can be synthesized via condensation reactions involving derivatives of pyrrolidone and acetic acid moieties. A common method involves refluxing precursors (e.g., 3-formyl-indole derivatives) with sodium acetate in acetic acid, followed by recrystallization from a DMF/acetic acid mixture . Critical parameters include reaction time (3–5 hours), stoichiometric ratios (e.g., 0.1 mol of sodium acetate), and purification steps (washing with ethanol/diethyl ether). Variations in these parameters may alter crystallinity and purity.

Q. Which analytical techniques are recommended for structural validation and purity assessment?

High-performance liquid chromatography (HPLC) with a buffer system (e.g., ammonium acetate at pH 6.5) is suitable for purity assays . For structural elucidation, use a combination of NMR (to confirm acetyl and p-tolyl groups), IR (to identify hydroxyl and carbonyl stretches), and mass spectrometry (to verify molecular weight). Cross-referencing spectral data with synthetic intermediates is critical to avoid misassignment .

Q. What safety protocols should be prioritized during laboratory handling?

Use fume hoods to avoid inhalation, as acetic acid fumes are irritants. In case of exposure, immediately rinse affected areas with water and consult medical professionals. Safety data sheets emphasize the need for PPE (gloves, lab coats) and proper ventilation, especially during reflux steps .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data during structural characterization?

Contradictions (e.g., unexpected NMR shifts or IR absorptions) may arise from tautomerism or residual solvents. To address this:

  • Perform variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism).
  • Use deuterated solvents for purity and eliminate solvent interference.
  • Validate findings with X-ray crystallography if single crystals are obtainable .

Q. What experimental designs are effective for optimizing synthesis under variable conditions?

Adopt a split-plot design to test multiple factors (e.g., temperature, catalyst loading, solvent ratios). For example:

  • Main plots : Reaction temperatures (80°C vs. 100°C).
  • Subplots : Sodium acetate concentrations (0.1 mol vs. 0.15 mol).
  • Replicates : Four trials per condition to assess reproducibility. Analyze yields via ANOVA and prioritize conditions with >90% purity .

Q. How to investigate the compound’s environmental stability and degradation pathways?

Design a long-term study inspired by Project INCHEMBIOL:

  • Abiotic : Expose the compound to UV light, varying pH (3–9), and temperatures (20–40°C). Monitor degradation via LC-MS.
  • Biotic : Test microbial degradation using soil/water microcosms. Measure residual concentrations over 6–12 months.
  • Ecotoxicology : Assess impacts on model organisms (e.g., Daphnia magna) at cellular and population levels .

Q. What methodologies are suitable for studying interactions with biological macromolecules?

Use fluorescence quenching assays to evaluate binding to proteins (e.g., serum albumin). For cellular studies:

  • Perform dose-response experiments (1–100 µM) to determine IC50 values.
  • Combine with molecular docking simulations to predict binding sites on target enzymes (e.g., kinases). Validate findings using SPR (surface plasmon resonance) for real-time interaction analysis .

Contradiction Analysis

Q. How to reconcile discrepancies in reported synthesis yields across studies?

Discrepancies often arise from variations in precursor purity, solvent quality, or recrystallization methods. For example:

  • reports yields of 70–75% using acetic acid, while similar protocols may yield 60% if impurities persist.
  • Mitigate by standardizing reagents (HPLC-grade solvents) and repeating trials with controlled humidity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.